acidi acetici 2-idrossifenilici

(2-Hydroxyphenyl)acetic acids, commonly referred to as hydroxyacetophenones, are a class of aromatic compounds with the molecular formula C9H10O3. These substances possess diverse functional groups that contribute to their versatile applications in various industries.

In pharmaceuticals, (2-hydroxyphenyl)acetic acids exhibit significant potential due to their biological activities. They can serve as precursors for synthesizing more complex organic compounds used in drug development. For instance, they are often employed in the production of antiviral and anti-inflammatory agents. Additionally, these acids display antioxidant properties which make them valuable in medical research.

In addition to pharmaceuticals, (2-hydroxyphenyl)acetic acids find application in other sectors such as cosmetics and agrochemicals. In cosmetics, their UV-absorbing characteristics can be utilized in formulating sunscreens. Moreover, in agriculture, these compounds can act as herbicides or fungicides.

Overall, the structural complexity and functional diversity of (2-hydroxyphenyl)acetic acids make them a vital component in numerous chemical processes across different industries.

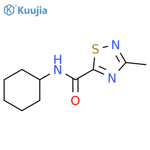

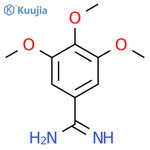

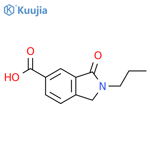

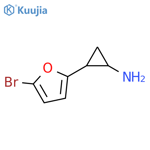

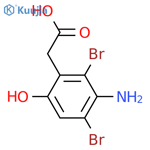

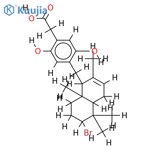

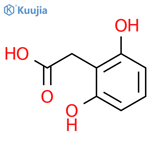

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

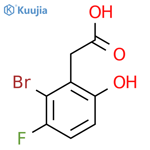

|

2-Bromo-3-fluoro-6-hydroxyphenylacetic acid | 1781565-53-4 | C8H6BrFO3 |

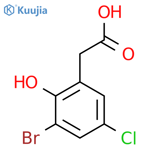

|

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid | 1021272-77-4 | C8H6BrClO3 |

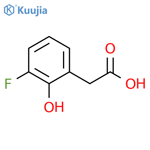

|

3-FLUORO-2-HYDROXYPHENYLACETIC ACID | 1261862-87-6 | C8H7FO3 |

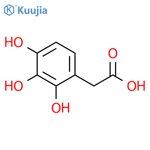

|

2-(2,3,4-trihydroxyphenyl)acetic acid | 1487579-87-2 | C8H8O5 |

|

2,4,5-Trihydroxyphenylacetic acid | 51109-27-4 | C8H8O5 |

|

2-(3-Amino-2,4-dibromo-6-hydroxyphenyl)acetic acid | 909794-29-2 | C8H7Br2NO3 |

|

2-(2,4-Dihydroxyphenyl)acetic acid | 614-82-4 | C8H8O4 |

|

peyssonoic acid A | 1208113-19-2 | C23H31BrO4 |

|

Benzeneacetic acid, 2,6-dihydroxy- | 64700-73-8 | C8H8O4 |

|

3-Bromo-4-fluoro-2-hydroxyphenylacetic acid | 1782551-88-5 | C8H6BrFO3 |

Letteratura correlata

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Fornitori consigliati

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati